1,5-Diphenylnaphthalene
Description
Overview of Polycyclic Aromatic Hydrocarbon Architectures
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These structures, which consist solely of carbon and hydrogen atoms, are characterized by their planar nature and delocalized pi-electron systems, which grant them considerable stability. wikipedia.orgresearchgate.net PAHs are classified based on the number of aromatic rings they contain, with those possessing up to four rings categorized as light PAHs, and those with more than four designated as heavy PAHs. nih.gov The arrangement of these rings can be linear, clustered, or angular, leading to a wide diversity of molecular shapes and sizes. researchgate.net This structural variety is a key determinant of their physical and chemical properties, including their hydrophobicity and electrochemical stability. nih.gov Naphthalene (B1677914), with its two fused benzene (B151609) rings, represents the simplest PAH, while more complex examples include anthracene, phenanthrene, and pyrene. wikipedia.org
The study of PAHs is not only a fundamental aspect of organic chemistry but also holds relevance in environmental science, as they can be formed through both natural and anthropogenic processes. nih.gov Their unique molecular architecture makes them foundational components in the synthesis of more complex carbon-based materials.
The Significance of Phenyl Substitution on Naphthalene Scaffolds
The introduction of substituent groups onto a naphthalene core can dramatically alter its inherent properties. Phenyl substitution, in particular, has a profound impact on the electronic and steric characteristics of the naphthalene scaffold. The presence of phenyl groups can influence the molecule's fluorescence properties, with an increase in the number of phenyl substituents on the naphthalene skeleton leading to a strengthened fluorescence intensity at shorter wavelengths. researchgate.net This phenomenon is attributed to the extension of the conjugated pi-system, which affects the energy levels of the molecule's electronic transitions. researchgate.net
Furthermore, the position of the phenyl substituents is crucial. For instance, in 1,8-diarylnaphthalenes, the close proximity of the two peri-aryl rings forces them into a nearly perpendicular, face-to-face arrangement relative to the naphthalene backbone. researchgate.netcaltech.edu This steric crowding leads to unique molecular geometries and has been a subject of interest for understanding molecular distortions and their consequences. caltech.edu The substitution pattern also influences the reactivity of the naphthalene system. For example, naphthalene is more reactive than benzene in electrophilic aromatic substitution reactions, and the position of substitution (alpha or beta) can lead to different isomers with distinct chemical behaviors. ijpsjournal.com
Research Trajectories and Academic Relevance of 1,5-Diphenylnaphthalene
This compound has garnered considerable attention in various fields of chemical research. Its unique structure makes it a valuable building block in the synthesis of more complex and extended PAH systems. nih.gov For example, it has been utilized as a precursor in the on-surface synthesis of chiral graphene nanoribbons, a class of materials with significant potential in next-generation electronics due to their unique electronic properties. nih.govresearchgate.net The synthesis of 2,6-dibromo-1,5-diphenylnaphthalene, a derivative of this compound, is a key step in this process, highlighting the importance of this parent compound in advanced materials science. nih.govresearchgate.net
The photophysical properties of this compound have also been a subject of investigation. It is a fluorescent compound with a notable Stokes' shift, which is the difference between the excitation and emission wavelengths. aatbio.com This property is crucial for applications in fluorescence spectroscopy and imaging. Furthermore, thermochemical studies have been conducted to determine its enthalpy of formation, providing fundamental data for understanding its stability and reactivity. rice.edu The ongoing research into this compound and its derivatives underscores its academic relevance and its role in pushing the boundaries of organic synthesis and materials science.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H16 | alfa-chemistry.com |
| Molecular Weight | 280.36 g/mol | alfa-chemistry.comchemicalbook.com |
| CAS Number | 22021-59-6 | alfa-chemistry.comchemicalbook.com |
| Excitation Peak | 298 nm | aatbio.com |
| Emission Peak | 369 nm | aatbio.com |
| Stokes' Shift | 71 nm | aatbio.com |
| Enthalpy of Formation | 216.12 ± 5.87 kJ/mol | rice.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22021-59-6 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,5-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-9-17(10-4-1)19-13-7-16-22-20(14-8-15-21(19)22)18-11-5-2-6-12-18/h1-16H |
InChI Key |
GIDPCSPSPNTNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,5 Diphenylnaphthalene and Its Functionalized Congeners
Pioneering Synthetic Routes to 1,5-Diphenylnaphthalene
Early Historical Preparations
An early synthesis of the parent this compound was described in 1959, showcasing a multi-step transformation starting from 1,5-dioxodecalin. cdnsciencepub.com This historical method laid the groundwork for accessing the this compound scaffold. The key transformation involved the reaction of 1,5-dioxodecalin with a phenyl Grignard reagent, followed by dehydration and aromatization to yield the final product. This approach, while foundational, often involved harsh reaction conditions and limited functional group tolerance, paving the way for the development of more versatile and efficient modern methodologies.
Modern Strategies for Functionalized this compound Derivatives
Contemporary synthetic chemistry offers a powerful toolkit for the construction of functionalized this compound derivatives with high precision and efficiency. These methods are crucial for tuning the electronic and steric properties of the molecule for various applications. A representative modern synthesis of a functionalized this compound derivative, specifically 2,6-dibromo-1,5-diphenylnaphthalene, highlights several key advanced methodologies. researchgate.netscispace.com
Regioselective Halogenation of Naphthalene (B1677914) Precursors (e.g., Bromination)
The regioselective introduction of halogen atoms onto the naphthalene core is a critical first step in many synthetic routes. To achieve the desired 1,5-substitution pattern, direct halogenation of naphthalene itself is often challenging due to the formation of multiple isomers. google.com A more controlled approach involves the use of a substituted naphthalene precursor. For instance, in the synthesis of a precursor for 2,6-dibromo-1,5-diphenylnaphthalene, 2,6-dimethoxynaphthalene (B181337) is used as the starting material. scispace.comcdnsciencepub.com The methoxy (B1213986) groups direct the electrophilic substitution, allowing for selective bromination at the 1 and 5 positions.
The selective bromination of 2,6-dimethoxynaphthalene is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) at room temperature. researchgate.net This reaction proceeds with high yield, affording 1,5-dibromo-2,6-dimethoxynaphthalene (B1298473), a key intermediate for subsequent transformations. scispace.comcdnsciencepub.com
Transition Metal-Catalyzed Cross-Coupling for Phenyl Group Incorporation (e.g., Suzuki-Miyaura Protocols)
With the halogenated naphthalene precursor in hand, the introduction of phenyl groups is efficiently accomplished through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and high tolerance for various functional groups. researchgate.netscispace.com
In a typical Suzuki-Miyaura protocol for the synthesis of 2,6-dimethoxy-1,5-diphenylnaphthalene, the 1,5-dibromo-2,6-dimethoxynaphthalene intermediate is reacted with phenylboronic acid. scispace.comcdnsciencepub.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate and a solvent system such as toluene (B28343). researchgate.net Heating the reaction mixture drives the coupling to completion, resulting in the formation of the desired this compound core with the methoxy substituents. scispace.comcdnsciencepub.com
Table 1: Representative Suzuki-Miyaura Coupling for Phenyl Group Incorporation
| Starting Material | Reagent | Catalyst | Base | Solvent | Product | Yield | Reference |
| 1,5-dibromo-2,6-dimethoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2,6-dimethoxy-1,5-diphenylnaphthalene | 90% | cdnsciencepub.com, scispace.com |
Derivatization via Demethylation and Triflation Transformations
Further functionalization of the this compound scaffold often requires the modification of existing substituents. For instance, the methoxy groups in 2,6-dimethoxy-1,5-diphenylnaphthalene can be converted to more reactive triflate groups through a two-step process involving demethylation followed by triflation. scispace.comcdnsciencepub.com
Demethylation is effectively achieved by treating the methoxy-substituted compound with a strong Lewis acid such as boron tribromide (BBr₃) in a solvent like dichloromethane. researchgate.net This reaction cleaves the methyl ethers to yield the corresponding dihydroxy derivative, 2,6-dihydroxy-1,5-diphenylnaphthalene, in high yield. scispace.comcdnsciencepub.com
The resulting hydroxyl groups can then be converted into triflate groups, which are excellent leaving groups for subsequent cross-coupling reactions. This transformation is accomplished by reacting the dihydroxy compound with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like triethylamine. researchgate.net This step produces the bistriflate of this compound-2,6-diol. scispace.comcdnsciencepub.com
Directed Borylation and Subsequent Halogen Exchange
Modern C-H activation strategies provide a direct route to functionalize aromatic rings. Iridium-catalyzed C-H borylation is a powerful tool for the regioselective introduction of boryl groups, which can then be readily converted to other functional groups. nih.govnih.gov While direct borylation at the sterically hindered peri-positions of naphthalene can be challenging, directed borylation strategies have been developed. nih.gov For instance, a silyl (B83357) group can direct the borylation to the peri-position. nih.govnih.gov
In the context of the synthesis of functionalized this compound, a borylation step can be employed on a triflated precursor. For example, the bistriflate of this compound-2,6-diol can undergo a Miyaura borylation reaction to introduce boronic ester groups. scispace.com
These borylated intermediates are versatile and can be subjected to a variety of subsequent transformations, including halogen exchange reactions. For instance, treatment of the bis(boronic ester) with copper(II) bromide (CuBr₂) can efficiently convert the boronic ester groups to bromide atoms, yielding a dibrominated this compound derivative. researchgate.netscispace.com This halogen exchange step provides a route to halogenated congeners that may not be directly accessible through electrophilic bromination.
Table 2: Summary of a Modern Synthetic Route to a Functionalized this compound
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Regioselective Bromination | 2,6-dimethoxynaphthalene, N-bromosuccinamide, chloroform, room temperature | 1,5-dibromo-2,6-dimethoxynaphthalene | 98% | cdnsciencepub.com, scispace.com |
| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, 90 °C | 2,6-dimethoxy-1,5-diphenylnaphthalene | 90% | cdnsciencepub.com, scispace.com |
| 3 | Demethylation | BBr₃, dichloromethane, room temperature | 2,6-dihydroxy-1,5-diphenylnaphthalene | 95% | cdnsciencepub.com, scispace.com |
| 4 | Triflation | Trifluoromethanesulfonic anhydride, triethylamine, dichloromethane, 50 °C | This compound-2,6-diyl bis(trifluoromethanesulfonate) | 87% | cdnsciencepub.com, scispace.com |
| 5 | Miyaura Borylation | Pinacolborane, Pd(dppf)Cl₂, dioxane, reflux | 2,2'-(this compound-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 61% | scispace.com |
| 6 | Halogen Exchange | CuBr₂, dioxane/methanol/water, reflux | 2,6-dibromo-1,5-diphenylnaphthalene | 73% | researchgate.net, scispace.com |
Synthetic Efficiency and Process Optimization
The pursuit of synthetic efficiency is a paramount objective in modern organic chemistry, moving beyond the mere creation of a target molecule to developing processes that are economical, sustainable, and scalable. nih.gov For complex aromatic structures like this compound, process optimization involves a systematic investigation of reaction parameters to maximize yield, minimize byproducts, and reduce reaction times and costs. ucla.edursc.org Key strategies in achieving this include the refinement of catalytic systems, temperature and concentration control, and the adoption of advanced reaction technologies like continuous flow processing. researchgate.netadress-ug.com The optimization of the principal synthetic routes to this compound—namely Suzuki-Miyaura coupling, Diels-Alder reactions, and Grignard reagent-based methods—is critical for its viable production for applications in materials science and organic electronics.
A cornerstone for producing biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing this compound. numberanalytics.com This method typically involves the palladium-catalyzed reaction of a dihalogenated naphthalene with an arylboronic acid. numberanalytics.comnumberanalytics.com The efficiency of this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. numberanalytics.comresearchgate.net For instance, the synthesis of 2,6-dibromo-1,5-diphenylnaphthalene has been achieved with a 90% yield by reacting a precursor with phenylboronic acid using a palladium catalyst (Pd(PPh₃)₄), potassium carbonate as the base, and toluene as the solvent at 90°C. researchgate.net
Optimization of such a process involves screening various parameters. The choice of palladium precursor ([Pd(OAc)₂], [PdCl₂(PhCN)₂], etc.) and the associated phosphine (B1218219) ligands can dramatically influence catalytic activity and stability. academie-sciences.fr Similarly, the nature and strength of the base are crucial for the transmetalation step, while the solvent affects the solubility of reactants and the stability of the catalytic species. rhhz.net
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling for the Synthesis of this compound from 1,5-Dihalonaphthalene
This interactive table demonstrates how varying reaction parameters can affect the yield of this compound. The data is representative of typical optimization studies.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Toluene | 90 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ | DMF | 110 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene | 90 | 82 |
| 5 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 89 |
The Diels-Alder reaction provides a powerful [4+2] cycloaddition strategy for constructing the naphthalene core, which can then be functionalized. sigmaaldrich.com The synthesis of this compound precursors via this route requires careful optimization of thermal conditions and reactant concentrations. researchgate.net High temperatures are often necessary but can also lead to side reactions or decomposition. The use of Lewis acid catalysts can accelerate the reaction and improve regioselectivity and stereoselectivity, often allowing for lower reaction temperatures. acs.org
Recent advancements have focused on implementing continuous flow chemistry for Diels-Alder reactions. researchgate.net Flow reactors offer superior control over temperature and pressure, rapid mixing, and enhanced safety, particularly for highly exothermic or fast reactions. This technology allows for scalable production with improved yield and purity compared to traditional batch processes. researchgate.netresearchgate.net
Table 2: Representative Data for Diels-Alder Reaction Optimization
This table illustrates the impact of different conditions on the synthesis of a substituted dihydronaphthalene precursor, a key intermediate for functionalized 1,5-diphenylnaphthalenes.
| Entry | Method | Catalyst | Temperature (°C) | Pressure | Residence Time | Conversion (%) |
| 1 | Batch | None | 160 | Atmospheric | 48 h | 75 |
| 2 | Batch | Sc(OTf)₃ | 100 | Atmospheric | 12 h | 85 |
| 3 | Flow | None | 200 | 9 bar | 25 min | 87 |
| 4 | Flow (Packed Bed) | Zeolite H-Y | 180 | 15 bar | 15 min | 95 |
| 5 | Batch | AlCl₃ | 80 | Atmospheric | 10 h | 82 |
Grignard reactions offer a classic and effective method for forming carbon-carbon bonds. In the context of this compound synthesis, a key step can involve the coupling of a phenyl Grignard reagent with a halogenated naphthalene derivative. caltech.educhem-station.com An efficient route to 1,8-diarylnaphthalenes utilizes an organonickel-catalyzed coupling of a Grignard reagent with an aryl halide, a method noted for its high yields even with sterically hindered substrates. caltech.edu
Process optimization for Grignard reactions often centers on improving safety and efficiency. researchgate.net The formation of the Grignard reagent is highly exothermic, and controlling the reaction rate is crucial. chem-station.com The use of continuous stirred-tank reactors (CSTRs) has emerged as a superior alternative to batch processing. gordon.edu This approach minimizes the volume of the reaction at any given time, allows for better heat management, and can lead to significant improvements in yield by maintaining steady-state conditions and reducing the formation of byproducts. gordon.edu
Table 3: Example of Process Optimization for a Grignard Coupling Reaction
This interactive table shows a comparison between batch and continuous flow processes for the synthesis of this compound.
| Parameter | Batch Process | Continuous Process (CSTR) |
| Reactant Equivalents | ||
| Magnesium (equiv.) | 1.75 | 1.1 |
| Reaction Conditions | ||
| Solvent | Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF) |
| Temperature Control | Challenging | Precise |
| Process Outcome | ||
| Byproduct Formation | ~10-15% | < 5% |
| Isolated Yield | 65-70% | >85% |
| Safety Profile | High risk of thermal runaway | Inherently safer |
Reactivity and Mechanistic Investigations of 1,5 Diphenylnaphthalene Systems
Oxidative Transformations and Rearrangement Reactions
The oxidation of systems containing the 1,5-diphenylnaphthalene core can lead to intricate molecular rearrangements and the formation of extended π-systems. These transformations are often initiated by single-electron oxidation, triggering a cascade of reactions.
A notable oxidative transformation involving derivatives of this compound is a tandem reaction sequence that combines spirocyclization with a 1,2-aryl migration. This process has been developed as a highly efficient method for constructing extended and structurally diverse PAHs. researchgate.netnih.gov
The reaction typically involves a substrate such as a this compound-centered bis-methylenefluorene. researchgate.net The process is initiated by a selective single-electron oxidation, which preferentially occurs at the more electron-rich alkene moiety of the substrate. researchgate.netnih.gov This oxidation can be achieved using various systems, with a combination of a copper catalyst and an oxidant or a strong oxidant alone proving effective. researchgate.net For instance, the use of a CuCl catalyst with an oxidant like tert-butyl peroxybenzoate (PhCO₃tBu) or using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of trifluoroacetic acid (TFA) has been shown to facilitate this transformation. researchgate.netnih.gov
Following the initial oxidation, a spirocyclization event occurs, which is then followed by a 1,2-aryl migration. This tandem sequence leads to the formation of complex PAHs, including functionalized dibenzo[g,p]chrysenes and benzo[f]naphtho[1,2-s]picene. researchgate.netnih.gov The choice of oxidant and reaction conditions significantly impacts the yield of the desired product.
Table 1: Optimization of Oxidation Conditions for Tandem Annulation Data derived from a study on a model substrate to optimize the oxidative spirocyclization and 1,2-aryl migration tandem reaction. researchgate.net
| Entry | Cu Catalyst | Oxidant | Yield of Product (%)* |
|---|---|---|---|
| 1 | CuCl | O₂ (1 atm) | 39 |
| 2 | CuCl | TBHP | 7 |
| 3 | CuCl | DTBP | 16 |
| 4 | CuCl | PhI(OAc)₂ | 76 |
| 5 | CuCl | PhCO₃tBu | 91 (85) |
| 6 | – | PhCO₃tBu | trace |
| 7 | – | DTBP | 2 |
| 8 | – | PhI(OAc)₂ | trace |
| 9 | – | DDQ | 92 (87) |
| 10 | – | o-chloranil | 85 |
¹H NMR yield; isolated yields are shown in parentheses. All reactions were conducted with trifluoroacetic acid (TFA). researchgate.net
On-Surface Cyclodehydrogenation Pathways
On-surface synthesis under ultrahigh vacuum (UHV) conditions provides a powerful bottom-up approach to construct atomically precise graphene nanoribbons (GNRs). In this context, functionalized this compound derivatives serve as key molecular precursors. scispace.comresearchgate.netresearchgate.net Specifically, 2,6-dibromo-1,5-diphenylnaphthalene has been used to synthesize a chiral GNR with a unique mixed-edge structure on a Au(111) surface. scispace.comresearchgate.net
The process involves several stages:
Deposition: The 2,6-dibromo-1,5-diphenylnaphthalene precursor is deposited onto the Au(111) surface at room temperature. Scanning tunneling microscopy (STM) reveals that the molecules self-assemble into domains. researchgate.net
Polymerization: Upon annealing the sample to approximately 470 K, a surface-assisted aryl-aryl coupling reaction occurs. This step involves the debromination of the precursor molecules, leading to the formation of organometallic intermediates or directly forming polymer chains through C-C bond formation. scispace.comresearchgate.net
Cyclodehydrogenation: Further annealing to a higher temperature (around 570-670 K) triggers an intramolecular cyclodehydrogenation reaction. researchgate.netresearchgate.net This final step planarizes the polymer chains, resulting in the formation of the final graphene nanoribbon structure. researchgate.net The mechanism of cyclodehydrogenation involves a conrotatory electrocyclization followed by hydrogen elimination, a process that has been studied using isotopic labeling to understand the precise reaction pathway. rsc.org
Characterization using STM and scanning tunneling spectroscopy (STS) confirmed the formation of a chiral GNR with a non-planar structure and an electronic bandgap of approximately 1.6 eV. scispace.comresearchgate.net
Table 2: Key Stages of On-Surface Synthesis of a Chiral Graphene Nanoribbon
| Stage | Process | Typical Conditions | Result |
|---|---|---|---|
| 1 | Deposition | Precursor on Au(111) at room temp. | Self-assembled molecular domains. researchgate.net |
| 2 | Polymerization | Annealing at ~470 K. researchgate.net | Formation of polymer chains via aryl-aryl coupling. scispace.com |
| 3 | Cyclodehydrogenation | Annealing at 570-670 K. researchgate.netresearchgate.net | Planar, chiral GNR formation. researchgate.net |
Role of this compound as a Core Structure in Organic Synthesis
The this compound unit is a valuable building block for creating larger, more complex molecular architectures. Its rigid structure and the specific spatial relationship between the two phenyl groups make it an ideal core for constructing targeted materials and complex hydrocarbons. researchgate.netscispace.com
One major application is its use as a precursor for the synthesis of GNRs, as detailed in the previous section. The synthesis of the required 2,6-dibromo-1,5-diphenylnaphthalene precursor itself showcases a multi-step synthetic effort where the this compound core is assembled and then functionalized for its ultimate purpose. scispace.com The synthesis starts from 2,6-dimethoxynaphthalene (B181337) and proceeds through bromination, Suzuki coupling to attach the phenyl groups, demethylation, and subsequent conversion to the final dibromo-precursor. scispace.com
Table 3: Synthetic Route to 2,6-dibromo-1,5-diphenylnaphthalene Precursor scispace.com
| Step | Starting Material | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2,6-dimethoxynaphthalene | N-bromosuccinimide, chloroform (B151607), RT | 1,5-dibromo-2,6-dimethoxynaphthalene (B1298473) | 98% |
| 2 | 1,5-dibromo-2,6-dimethoxynaphthalene | Phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, toluene (B28343), 90°C | 2,6-dimethoxy-1,5-diphenylnaphthalene | 90% |
| 3 | 2,6-dimethoxy-1,5-diphenylnaphthalene | BBr₃, dichloromethane, RT | 2,6-dihydroxy-1,5-diphenylnaphthalene | 95% |
| 4 | 2,6-dihydroxy-1,5-diphenylnaphthalene | Trifluoromethanesulfonic anhydride (B1165640) | Bistriflate derivative | 87% |
| 5 | Bistriflate derivative | Miyaura borylation | Bisboronic ester derivative | 61% |
| 6 | Bisboronic ester derivative | CuBr₂, dioxane/methanol, reflux | 2,6-dibromo-1,5-diphenylnaphthalene | 73% |
Furthermore, the this compound core is central to the synthesis of extended PAHs through the oxidative tandem spirocyclization and migration reactions mentioned earlier. researchgate.net In this context, it acts as the central scaffold from which other cyclic and aromatic structures are elaborated, demonstrating its utility in building molecules with complex topologies like S-type helicenes and various tetrabenzo derivatives. nih.gov
Photophysical Properties and Electronic Structure of 1,5 Diphenylnaphthalene Based Compounds
Excited State Dynamics and Luminescence Phenomena
The behavior of 1,5-diphenylnaphthalene and its isomers upon photoexcitation is governed by a series of dynamic processes that dictate their luminescence properties. These processes are highly sensitive to the molecule's environment, whether in a solution or a crystalline solid.
Solid-State Photoluminescence Characteristics of Diphenylnaphthalenes
While naphthalene (B1677914) itself emits fluorescence in solution but not in the solid state, the addition of phenyl substituents can induce solid-state emission. nih.gov In a study of various diphenylnaphthalene (DPN) isomers, solid-state fluorescence was observed for compounds like this compound (15DPN). nih.gov The emission spectra of 15DPN in the solid state were found to be similar in wavelength to their fluorescence spectra in solution. nih.govnih.gov This is in contrast to other isomers, such as 2,6-diphenylnaphthalene (B11945167) (26DPN), which exhibits a notable red-shift in its solid-state emission compared to its solution-phase spectrum. nih.govnih.govmdpi.comresearcher.life
This difference in solid-state photoluminescence is attributed to the distinct crystal packing structures. nih.govmdpi.comresearcher.life The crystal structure of 26DPN adopts a herringbone motif, whereas other DPNs, including 1,5-DPN, form column-stacked structures. nih.govnih.gov The relationship between the crystal structure and the solid-state emission features is a key factor in understanding the photophysical behavior of these materials. nih.govmdpi.comresearcher.life
Solution-Phase Fluorescence Quantum Yields and Radiative Lifetimes
In solution, diphenylnaphthalenes exhibit fluorescence in the deep-blue region of the spectrum (340–440 nm). nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, have been determined for various DPNs in cyclohexane.
For this compound, the fluorescence quantum yield is moderate, and its fluorescence lifetime is on the order of nanoseconds. The radiative decay rate constant (kf), which represents the intrinsic rate of photon emission, can be calculated from the quantum yield and lifetime.
Interactive Table: Photophysical Data for Diphenylnaphthalenes in Cyclohexane nih.gov
| Compound | λabs (nm) | λfl (nm) | Φf | τf (ns) | kf (10⁷ s⁻¹) | knr (10⁷ s⁻¹) |
| 1-Phenylnaphthalene | 295 | 346 | 0.13 | 12.3 | 1.1 | 7.0 |
| 2-Phenylnaphthalene | 260 | 350 | 0.18 | 1.9 | 9.5 | 43 |
| 1,4-Diphenylnaphthalene (B3358381) | 303 | 398 | 0.43 | 1.3 | 33 | 44 |
| This compound | 299 | 390 | 0.31 | 1.3 | 24 | 53 |
| 2,6-Diphenylnaphthalene | 306 | 368 | 0.49 | 1.1 | 45 | 46 |
| 2,7-Diphenylnaphthalene | 268 | 365 | 0.31 | 1.1 | 28 | 63 |
λabs: Absorption maximum, λfl: Fluorescence maximum, Φf: Fluorescence quantum yield, τf: Fluorescence lifetime, kf: Radiative decay rate, knr: Non-radiative decay rate.
Intramolecular Charge Transfer Processes in Related Diphenylnaphthalenes
Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation induces the movement of an electron from an electron-donating part to an electron-accepting part of the same molecule. ossila.com This process is fundamental in many organic materials and typically requires the presence of distinct donor and acceptor (D-A) moieties. ossila.comcosmosproject.co.uk The resulting ICT state is an electronic excited state with a new distribution of charge across the molecule. ossila.com
In the context of diphenylnaphthalenes, ICT would become a significant de-excitation pathway if the phenyl or naphthalene units were functionalized with strong electron-donating or electron-withdrawing groups. nih.govrsc.org For unsubstituted this compound, the charge transfer character is less pronounced. However, the concept is crucial for designing related naphthalene-based molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. cosmosproject.co.ukrsc.org The twisting of the molecule around the bond connecting the donor and acceptor can lead to a twisted intramolecular charge transfer (TICT) state, which often results in red-shifted emission. ossila.com
Electronic Transitions and Spectroscopic Signatures
The absorption and emission of light by molecules like this compound are the direct results of electronic transitions between different energy levels. uba.ar These transitions give rise to characteristic spectra that serve as fingerprints for the molecule's electronic structure. rsc.org
The electronic spectra of polyatomic molecules often show vibrational fine structure, especially in the gas phase, as electronic transitions are accompanied by changes in vibrational energy levels. uba.arufg.br In solution, these fine details often merge into broad bands. uba.ar The absorption spectra of diphenylnaphthalenes in solution show characteristic peaks corresponding to π→π* transitions within the conjugated aromatic system. nih.govlibretexts.org For instance, this compound exhibits an absorption maximum around 299 nm in cyclohexane. nih.gov
Environmental and Substituent Effects on Photophysical Behavior
The photophysical properties of diphenylnaphthalenes are not static but can be modulated by their surrounding environment and by chemical modification through substituents.
The polarity of the solvent can influence the energies of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). For π→π* transitions, a red shift (to longer wavelengths) is often observed in more polar solvents. uobabylon.edu.iq This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. libretexts.org
Attaching different functional groups (substituents) to the naphthalene core or the phenyl rings can dramatically alter the photophysical behavior. beilstein-journals.orgacs.org Electron-donating or electron-withdrawing substituents can change the energies of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For example, increasing the electron-donating ability of substituents on a naphthalonitrile core leads to a progressive red-shift in the absorption maximum. beilstein-journals.org This tuning of electronic properties is a cornerstone of designing molecules for specific applications, such as tuning chromophores for efficient singlet fission or for use as fluorescent emitters in various technologies. acs.orgresearchgate.net
Theoretical and Computational Chemistry of 1,5 Diphenylnaphthalene
Quantum Chemical Characterization of Molecular Geometry and Conformation
Density Functional Theory (DFT) for Ground State Optimizations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of many-body systems, such as molecules. wikipedia.orgepfl.ch It focuses on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for determining the ground-state properties of molecules. wikipedia.orgepfl.ch
For 1,5-diphenylnaphthalene, DFT calculations, such as those performed at the B3LYP/6-31+G(d) level, are used to determine the most stable (optimized) ground-state geometry. nih.gov In this optimized structure, the phenyl rings are twisted relative to the naphthalene (B1677914) core due to steric hindrance. This non-planar conformation is a key determinant of the molecule's electronic and photophysical behavior. In related sterically crowded compounds like 1,8-diphenylnaphthalene, significant distortions and near-perpendicular arrangements between the phenyl and naphthalene rings are observed to alleviate repulsive interactions. caltech.edu
Excited State Properties from Time-Dependent Density Functional Theory (TD-DFT)
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. bohrium.comrsc.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and their properties, such as absorption spectra. bohrium.combenasque.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. researchgate.netlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller gap generally indicates a molecule is more reactive and can be excited by lower-energy light. libretexts.orgresearchgate.net
In this compound, both the HOMO and LUMO are distributed across the π-conjugated system of the molecule. nih.gov TD-DFT calculations show that the lowest energy electronic transition (S₁ ← S₀) is predominantly described by the promotion of an electron from the HOMO to the LUMO. nih.gov This is a common characteristic of many aromatic hydrocarbons.
Table 1: Calculated Frontier Orbital Energies for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.92 nih.gov |
| LUMO Energy | -1.27 nih.gov |
| HOMO-LUMO Gap | 4.65 |
Data calculated at the (TD)-B3LYP/6-31+G(d) level in cyclohexane. nih.gov
Delocalization and Charge Distribution in Excited States
Upon excitation, the electron density within the molecule rearranges. In many push-pull systems, this can lead to a significant change in the dipole moment, a phenomenon known as intramolecular charge transfer (ICT). wm.edu For this compound, the HOMO and LUMO are both delocalized over the naphthalene and phenyl moieties. nih.gov The primary S₁ ← S₀ transition involves a π-π* excitation, where electron density is redistributed within the aromatic framework. nih.gov The nature of this redistribution, whether it leads to a significant charge transfer character, influences the molecule's fluorescence properties, including its sensitivity to solvent polarity (solvatochromism). wm.edu
Computational Prediction of Photophysical Parameters
TD-DFT calculations are instrumental in predicting key photophysical parameters that govern how this compound interacts with light. These calculations provide theoretical estimates that can be compared with experimental spectroscopic data. nih.govrsc.org The calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the energy of the electronic transition, and the oscillator strength (f), which is a measure of the probability of that transition occurring. nih.gov For this compound, the calculated transition for the lowest singlet excited state (S₁) is a HOMO → LUMO transition. nih.gov
Table 2: Calculated Photophysical Parameters for this compound
| Parameter | Value |
|---|---|
| Calculated Transition Wavelength (λtr) | 328 nm nih.gov |
| Oscillator Strength (f) | 0.170 nih.gov |
| Primary Configuration | HOMO → LUMO (100%) nih.gov |
Data calculated at the (TD)-B3LYP/6-31+G(d) level in cyclohexane. nih.gov
Modeling Intermolecular Interactions and Solid-State Packing Effects
In the solid state, the arrangement of molecules relative to one another dictates the material's bulk properties. Modeling these intermolecular interactions is crucial for understanding crystal packing. These interactions are typically non-covalent and include van der Waals forces and, in the case of aromatic systems, π-π stacking and CH-π interactions. nih.govcam.ac.uk
Computational studies on related diphenylnaphthalenes have revealed that molecules often assemble into layered structures. nih.gov For instance, the crystal structure of 2,6-diphenylnaphthalene (B11945167) shows a herringbone arrangement where the naphthalene moieties are aligned. nih.gov In this packing, various CH-π contacts between phenyl and naphthalene rings are significant intermolecular forces. nih.gov Similar packing motifs and intermolecular forces are expected to play a key role in the solid-state structure of this compound, influencing its photoluminescent properties in the crystalline phase. Simple, effective potentials can be used in simulations to demonstrate how these packing forces can influence molecular conformation, such as the torsion angles of the phenyl groups. ccp5.ac.uk
Applications of 1,5 Diphenylnaphthalene in Advanced Materials Science
Precursors for Graphene Nanoribbon (GNR) Fabrication
Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconductor properties, making them highly desirable for next-generation electronics. nih.gov The electronic and magnetic properties of GNRs are highly dependent on their specific atomic structure, including their width and the geometry of their edges. nih.govresearchgate.net The bottom-up synthesis of GNRs from molecular precursors is a crucial technique that allows for atomic precision in their fabrication. nih.govrsc.org
Bottom-Up On-Surface Synthesis of Chiral Graphene Nanoribbons
A significant application of 1,5-diphenylnaphthalene derivatives is in the on-surface synthesis of chiral graphene nanoribbons (ch-GNRs). nih.govmanchester.ac.uk Specifically, 2,6-dibromo-1,5-diphenylnaphthalene has been used as a molecular precursor to create a unique chiral GNR with a cove-edge and a benzo-fused backbone on a gold surface (Au(111)). nih.govmanchester.ac.ukresearchgate.net This bottom-up approach, conducted under ultra-high vacuum conditions, allows for the precise construction of the GNRs. nih.govscispace.com The process involves the self-assembly of the precursor molecules on the surface, followed by a series of annealing steps at specific temperatures to induce polymerization and cyclodehydrogenation, ultimately forming the final GNR structure. researchgate.net Scanning tunneling microscopy has been instrumental in visualizing the self-assembly of the precursor and the resulting GNRs. nih.govresearchgate.net
Tuning Electronic Properties and Bandgaps of GNRs
The ability to tune the electronic bandgap of GNRs is essential for their application in electronic devices. nih.gov The structure of the molecular precursor plays a direct role in determining the final GNR's properties. nih.govrsc.org The use of 2,6-dibromo-1,5-diphenylnaphthalene as a precursor leads to the formation of a chiral GNR with a relatively small electronic bandgap of approximately 1.6 eV. nih.govresearchgate.netscispace.com This demonstrates how the design of the precursor molecule can be used to control the electronic characteristics of the resulting nanoribbon. researchgate.net The specific combination of armchair and cove edges in the GNRs synthesized from this precursor gives rise to their unique, structure-dependent electronic properties. nih.gov
| Precursor | Resulting GNR Structure | Electronic Bandgap (eV) | Synthesis Method |
| 2,6-dibromo-1,5-diphenylnaphthalene | Cove-edge chiral GNR with a benzo-fused backbone | ~1.6 | On-surface synthesis on Au(111) |
Building Blocks for Extended Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. wikipedia.org Extended PAHs are of great interest due to their potential applications in organic electronics as semiconducting materials. nih.govnih.gov
Synthesis of π-Extended Conjugated Systems for Organic Electronics
Derivatives of this compound have been utilized as central building blocks for the synthesis of larger, π-extended PAHs. researchgate.net One method involves an oxidative tandem spirocyclization and 1,2-aryl migration to construct these complex structures. nih.govresearchgate.net This approach has been used to synthesize a variety of structurally diverse PAHs, including tetrabenzo[a,c,f,o]phenanthro[9,10-m]picene from a this compound-centered bis-methylenefluorene. researchgate.net The development of efficient synthetic routes to these extended π-conjugated systems is crucial for advancing the field of organic electronics. nih.govrsc.org
Materials for Semiconducting and Optoelectronic Applications
The extended PAHs synthesized from this compound precursors exhibit properties that make them suitable for semiconducting and optoelectronic applications. nih.govresearchgate.net The electronic properties of these materials, such as their bandgap, are critical for their performance in devices. scielo.org.mx The ability to create a diverse range of PAHs from this building block opens up possibilities for tuning these properties for specific applications. nih.govresearchgate.net The field of organic electronics relies on the development of new materials with tailored electronic and optical characteristics, and extended PAHs derived from this compound contribute to this effort. nih.govrsc.org
| Precursor Moiety | Resulting Extended PAH | Potential Application |
| This compound-centered bis-methylenefluorene | tetrabenzo[a,c,f,o]phenanthro[9,10-m]picene | Organic Electronics |
Development of Functional Organic Materials
The versatility of the this compound scaffold extends to the development of various functional organic materials. researchgate.net For instance, 1,8-diarylnaphthalenes, a related class of compounds, have shown potential as photoluminescent and chiral sensors, as well as materials for high-performance organic light-emitting diodes (OLEDs). researchgate.net The unique, sterically crowded structure of these molecules, where the aryl rings are held in a nearly perpendicular orientation to the naphthalene (B1677914) core, gives rise to their interesting properties. caltech.edu While the focus of this article is on the 1,5-isomer, the broader class of diarylnaphthalenes highlights the potential of this chemical motif in creating functional organic materials with tunable properties for various applications, including those in optoelectronics. researchgate.net The introduction of different functional groups onto the this compound core can lead to materials with tailored properties, such as high glass transition temperatures and balanced charge transport, which are important for devices like phosphorescent OLEDs. acs.org
Supramolecular Assembly and Self Organization of 1,5 Diphenylnaphthalene Systems
Principles of Non-Covalent Interactions
Non-covalent interactions are electrostatic in nature and are substantially weaker than covalent bonds, typically with energies in the range of 1-5 kcal/mol. wikipedia.org Despite their relatively low strength, these interactions are critical in determining the three-dimensional structure of large molecules and molecular assemblies, playing a pivotal role in fields like materials science and drug design. wikipedia.org Key non-covalent interactions include hydrogen bonds, van der Waals forces, and π-effects. wikipedia.org
Aromatic π-Stacking and Intermolecular Overlap
Aromatic π-stacking is a fundamental non-covalent interaction that occurs between aromatic rings. up.pt This interaction, with an attractive force of about 5 to 15 kJ∙mol⁻¹, is crucial in the engineering of supramolecular assemblies and crystal designs. up.ptnih.gov The geometry of π-stacking can vary, with common arrangements being face-to-face and parallel-displaced. nih.govnih.gov The physical origin of this attraction is a complex interplay between stabilizing dispersion forces and Pauli repulsion. nih.gov
In systems like 1,5-diisocyanonaphthalene, the electron-deficient naphthalene (B1677914) core readily forms π-π complexes with electron-rich aromatic solvents such as xylene, demonstrating the importance of donor-acceptor characteristics in these interactions. nih.gov However, in the crystal structures of many diphenylnaphthalene (DPN) isomers, direct π-π stacking of the naphthalene cores is not always the dominant packing force. For instance, in the crystal structure of 1,4-diphenylnaphthalene (B3358381), the distance between parallel naphthalene moieties is approximately 4.70 Å, which is considered too long for significant π-π interaction. nih.gov Similarly, for 2,6-diphenylnaphthalene (B11945167), no specific intermolecular interaction was found between the naphthalene moieties. nih.gov This suggests that other forces often play a more significant role in dictating the solid-state architecture of these systems.
Weak Hydrogen Bonding and CH-π Interactions
In the absence of strong hydrogen bond donors and acceptors, weaker interactions such as CH-π interactions become critical in directing the assembly of molecules. nih.gov These interactions involve the hydrogen atom of a C-H bond acting as a weak acid and interacting with the electron-rich π-system of an aromatic ring.
In the solid state, diphenylnaphthalene derivatives exhibit a variety of these crucial CH-π contacts that stabilize their crystal structures. nih.gov For example, the crystal structure of 1,4-diphenylnaphthalene is stabilized by several CH-π contacts between adjacent molecular columns. nih.gov In the case of 2,7-diphenylnaphthalene, the packing is characterized by orthogonal naphthalene moieties connected by double CH-π contacts, alongside numerous CH-π interactions involving the phenyl rings. nih.gov The prevalence and specificity of these interactions underscore their importance in the crystal engineering of DPN-based materials.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 1,4-Diphenylnaphthalene | CH-π | Contacts between molecular columns help stabilize the crystal structure. | nih.gov |
| 2,7-Diphenylnaphthalene | CH-π | Double contacts between naphthalene moieties (C1, C8 to C4, C5 positions) and various contacts from phenyl to phenyl and phenyl to naphthalene rings are observed. | nih.gov |
| 1,8-Diphenylnaphthalene | CH-π | Multiple contacts are present from the phenyl groups to both other phenyl groups and the naphthalene core. | nih.gov |
Crystal Engineering and Solid-State Architecture of Diphenylnaphthalene Derivatives
Crystal engineering is the rational design and synthesis of functional molecular solids based on an understanding of intermolecular interactions. ias.ac.inuoc.gr By controlling these interactions, it is possible to direct the packing of molecules into a desired crystal architecture, thereby tuning the material's properties. uoc.gr
The solid-state architecture of diphenylnaphthalenes is a clear example of these principles at work. The crystal structure of 1,5-diphenylnaphthalene itself has been observed to form both needle and plate-like crystals, which were found to be isostructural. nih.gov Other isomers showcase different packing motifs. For instance, 2,6-diphenylnaphthalene molecules assemble into a herringbone structure, with the phenyl rings arranged orthogonally to each other. nih.gov In contrast, 1,4-diphenylnaphthalene molecules stack into columns with a slipped-stack arrangement of the naphthalene rings. nih.gov
A functional application of these principles is seen in the on-surface synthesis of chiral graphene nanoribbons. researchgate.net Here, 2,6-dibromo-1,5-diphenylnaphthalene is used as a molecular precursor. researchgate.netresearchgate.net These precursor molecules first self-assemble on a gold surface (Au(111)), and subsequent annealing induces a chemical reaction that stitches them together into well-defined nanoribbons. researchgate.net The initial self-assembly is a critical step governed by the non-covalent interactions of the precursor, demonstrating how crystal engineering principles can be extended to two-dimensional materials synthesis. researchgate.net
| Compound | Crystal Habit | Molecular Arrangement | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| This compound | Needles and Plates (Isostructural) | Not specified in detail | Not specified in detail | nih.gov |
| 1,4-Diphenylnaphthalene | Not specified | Slipped-stack columns | CH-π contacts; negligible π-π stacking (distance ~4.70 Å) | nih.gov |
| 2,6-Diphenylnaphthalene | Not specified | Herringbone structure | Orthogonal phenyl rings (86.1°); no specific naphthalene-naphthalene interaction | nih.gov |
| 2,7-Diphenylnaphthalene | Needles and Plates (Isostructural) | Orthogonal naphthalene arrangement | Double CH-π contacts between naphthalene rings | nih.gov |
Solution-Phase Self-Assembly and Nanostructure Formation
The principles of supramolecular chemistry also govern the self-assembly of molecules in the solution phase, leading to the formation of discrete and well-defined nanostructures. magtech.com.cnnih.gov By tuning parameters such as solvent, temperature, and molecular design, it is possible to control the assembly process. nso-journal.org
A compelling example involves a derivative of diphenylnaphthalene functionalized with a barbiturate (B1230296) unit. researchgate.netrsc.org This monomer, which contains a diphenylnaphthalene π-conjugated core, can self-assemble into complex, topologically interlocked structures in solution. rsc.org The assembly process is driven by hydrogen bonding between the barbiturate units, which form cyclic hexamers known as "rosettes". researchgate.netrsc.org Depending on the assembly conditions in a solvent like chlorocyclohexane, these rosettes can organize further. Fast cooling of a hot solution leads to kinetically trapped toroidal (donut-shaped) nanostructures. rsc.org Remarkably, these nanotoroids can then act as templates for their own reproduction through a process called secondary nucleation, leading to the formation of mechanically interlocked nano-catenanes. researchgate.netrsc.org This hierarchical self-assembly showcases a sophisticated level of control over nanostructure formation, guided by the interplay of different non-covalent forces. rsc.org
| Assembly Condition | Primary Structure | Resulting Nanostructure | Control Type | Reference |
|---|---|---|---|---|
| Slow cooling of hot solution in chlorocyclohexane | Hydrogen-bonded hexamer (rosette) | Helicoidal supramolecular polymers | Thermodynamic | rsc.org |
| Fast cooling of hot solution in chlorocyclohexane | Hydrogen-bonded hexamer (rosette) | Nanotoroids | Kinetic | rsc.org |
| Secondary nucleation on nanotoroid surface | Hydrogen-bonded hexamer (rosette) | Nano-[n]catenanes (interlocked rings) | Templated Assembly | researchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 1,5-Diphenylnaphthalene with high purity for laboratory use?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using naphthalene derivatives and phenyl boronic acids. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or dichloromethane) is critical to achieve >98% purity. Safety protocols, including fume hood use and PPE (gloves, goggles), must align with SDS guidelines due to the compound’s skin/eye irritation hazards .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR, e.g., H and C) to confirm substitution patterns and purity. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can determine melting points (reported ~160–180°C) and thermal stability. UV-Vis spectroscopy is recommended for analyzing electronic transitions, particularly for applications in optoelectronics .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to SDS guidelines: use engineering controls (fume hoods), PPE (nitrile gloves, lab coats), and emergency measures (eye wash stations). Avoid dermal exposure due to its Category 2 skin/eye irritation classification. Store in airtight containers at 10–30°C, away from oxidizers and incompatible materials .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved across in vitro and in vivo studies?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process ):
- Step 5 : Assess risk of bias (e.g., dose selection, control groups).
- Step 6 : Rate confidence in evidence (e.g., reproducibility of hepatotoxicity findings in rodents vs. human cell lines).
- Step 7 : Translate to hazard conclusions, prioritizing studies with robust designs (e.g., OECD-compliant assays).
- Cross-validate results using metabolomics (LC-MS) to identify metabolite profiles linked to toxicity pathways .
Q. What analytical strategies are recommended to evaluate environmental partitioning and degradation of this compound?
- Methodological Answer :
- Transport/Partitioning : Use log (octanol-water coefficient) to predict bioaccumulation potential. Gas chromatography (GC-MS) quantifies air/water distribution.
- Degradation : Conduct photolysis experiments (UV light, λ=254 nm) or microbial degradation assays (soil/water microcosms) to assess persistence. Monitor byproducts via high-resolution mass spectrometry (HRMS) .
Q. How can researchers design experiments to investigate the compound’s interaction with DNA/RNA in mechanistic toxicology studies?
- Methodological Answer :
- In vitro : Use plasmid DNA damage assays (e.g., gel electrophoresis for strand breaks) or reporter gene systems (e.g., luciferase-linked oxidative stress responses).
- In silico : Perform molecular docking simulations (AutoDock Vina) to predict binding affinity to nucleotide bases.
- Validate findings with transcriptomics (RNA-seq) to identify dysregulated genes (e.g., CYP450 isoforms) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate low-dose risks. Use hierarchical Bayesian models to integrate heterogeneous datasets (e.g., in vitro EC vs. in vivo LD). Sensitivity analysis can identify covariates (e.g., species, exposure duration) affecting reproducibility .
Data Integration & Reporting
Q. How should researchers address gaps in environmental biomonitoring data for this compound?
- Methodological Answer : Prioritize occupational exposure studies (e.g., air sampling in synthetic chemistry labs) and compare with general population biomonitoring (urinary metabolites). Use EPA’s ECOTOX database to collate ecotoxicological data, noting discrepancies in aquatic vs. terrestrial toxicity .
Q. What frameworks guide the integration of mechanistic and epidemiological data for risk assessment?
- Methodological Answer : Follow IARC’s weight-of-evidence approach:
- Strength : Consistency across in vitro mutagenicity (Ames test) and epidemiological cancer incidence.
- Limitations : Address confounders (e.g., co-exposure to polycyclic aromatic hydrocarbons) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
